molecular formula C23H37N9O9 B12385056 Cyclo(Gly-Arg-Gly-Glu-Ser-Pro)

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro)

Cat. No.: B12385056
M. Wt: 583.6 g/mol
InChI Key: MEJPDAIBXJSYRP-AJNGGQMLSA-N
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Description

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is a cyclic peptide composed of six amino acids: glycine, arginine, glycine, glutamic acid, serine, and proline. This compound is known for its unique cyclic structure, which imparts specific biological activities and stability compared to linear peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is typically synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, amino acids are sequentially added to a resin-bound peptide chain, followed by cyclization to form the cyclic structure. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and protecting groups such as Fmoc or Boc .

Industrial Production Methods

Industrial production of Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can yield peptides with altered biological activities .

Scientific Research Applications

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) has a wide range of applications in scientific research:

Mechanism of Action

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) exerts its effects by binding to specific molecular targets, such as integrins, which are involved in cell adhesion and signaling pathways. The cyclic structure enhances its stability and affinity for these targets, leading to modulation of cellular processes like migration, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(Gly-Arg-Gly-Glu-Ser-Pro) is unique due to its specific sequence and cyclic structure, which confer distinct biological properties and stability. Its ability to interact with integrins and other proteins makes it valuable in various research and therapeutic applications .

Properties

Molecular Formula

C23H37N9O9

Molecular Weight

583.6 g/mol

IUPAC Name

3-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]propanoic acid

InChI

InChI=1S/C23H37N9O9/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1

InChI Key

MEJPDAIBXJSYRP-AJNGGQMLSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N

Canonical SMILES

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N

Origin of Product

United States

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